Ozenoxacin-d3 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

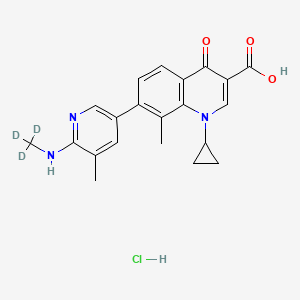

Ozenoxacin-d3 (hydrochloride) is a deuterium-labeled derivative of Ozenoxacin hydrochloride. Ozenoxacin is a non-fluorinated quinolone antibacterial agent that shows potent activity against microorganisms isolated from skin and soft tissue infections . The deuterium labeling in Ozenoxacin-d3 (hydrochloride) is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ozenoxacin involves several key steps:

Stille Coupling: The synthesis begins with the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane.

Nucleophilic Aromatic Substitution: The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine through nucleophilic aromatic substitution with methylamine, protected as the acetamide using acetic anhydride.

Pd-Catalyzed Stannylation: This step involves the conversion to the organostannane through a Pd-catalyzed stannylation with bis(tributyltin).

Michael Addition and Friedel-Crafts Acylation: The bromoquinolone is made from N-cyclopropyl aniline and diethyl ethoxymethylenemalonate, reacting through a Michael addition, followed by elimination of the ethoxy group and a Friedel-Crafts acylation at elevated temperature.

Industrial Production Methods

Industrial production methods for Ozenoxacin-d3 (hydrochloride) are not widely documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, using scalable techniques such as continuous flow chemistry and employing robust purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ozenoxacin-d3 (hydrochloride) undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolone N-oxides, while reduction could produce reduced quinolone derivatives.

Scientific Research Applications

Ozenoxacin-d3 (hydrochloride) is used extensively in scientific research:

Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolism of Ozenoxacin.

Biology: It is used to study the interaction of Ozenoxacin with bacterial cells and its mechanism of action.

Medicine: It helps in understanding the drug’s efficacy and safety profile in treating skin infections.

Industry: It is used in the development of new antibacterial agents and in quality control processes.

Mechanism of Action

Ozenoxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA synthesis. It targets two key enzymes:

DNA Gyrase: This enzyme is involved in the supercoiling of bacterial DNA.

Topoisomerase IV: This enzyme is involved in the relaxation and decatenation of bacterial DNA.

By inhibiting these enzymes, Ozenoxacin-d3 (hydrochloride) prevents bacterial DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

Moxifloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

Uniqueness

Ozenoxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. Unlike fluoroquinolones, Ozenoxacin is non-fluorinated, which may reduce certain side effects associated with fluorine-containing compounds .

Properties

Molecular Formula |

C21H22ClN3O3 |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

1-cyclopropyl-8-methyl-7-[5-methyl-6-(trideuteriomethylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H21N3O3.ClH/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27;/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27);1H/i3D3; |

InChI Key |

UKHHULMETIGXKF-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC1=NC=C(C=C1C)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl |

Canonical SMILES |

CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.